(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride (R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17229570
InChI: InChI=1S/C5H10N2O2.2ClH/c6-5(4(8)9)1-2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H/t5-;;/m1../s1
SMILES:
Molecular Formula: C5H12Cl2N2O2
Molecular Weight: 203.06 g/mol

(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride

CAS No.:

Cat. No.: VC17229570

Molecular Formula: C5H12Cl2N2O2

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride -

Specification

Molecular Formula C5H12Cl2N2O2
Molecular Weight 203.06 g/mol
IUPAC Name (3R)-3-aminopyrrolidine-3-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C5H10N2O2.2ClH/c6-5(4(8)9)1-2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H/t5-;;/m1../s1
Standard InChI Key QSEXWEVETNRNPY-ZJIMSODOSA-N
Isomeric SMILES C1CNC[C@]1(C(=O)O)N.Cl.Cl
Canonical SMILES C1CNCC1(C(=O)O)N.Cl.Cl

Introduction

Chemical Identification and Structural Characteristics

Basic Chemical Properties

(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride (CAS 133525-05-0) is a white to off-white crystalline powder with the molecular formula C5H12Cl2N2O2\text{C}_5\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2 and a molecular weight of 203.07 g/mol . The compound’s structure features a pyrrolidine ring substituted at the 3-position by both an amino group and a carboxylic acid, with two hydrochloride counterions (Figure 1).

Table 1: Key Identification Data

PropertyValueSource
CAS Number133525-05-0
Molecular FormulaC5H12Cl2N2O2\text{C}_5\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight203.07 g/mol
SMILES NotationN[C@@H]1CCNC1C(=O)O.[Cl-].[Cl-]\text{N[C@@H]1CCNC1C(=O)O.[Cl-].[Cl-]}
Purity≥97%

The (R)-enantiomer is distinct from its (S)-counterpart in its spatial arrangement, which critically influences its biological activity and receptor binding affinity .

Stereochemical Considerations

The compound’s chiral center at the 3-position renders it a valuable building block for asymmetric synthesis. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (R)-configuration, which aligns with the Cahn-Ingold-Prelog priority rules . This stereochemistry is preserved during synthesis through enantioselective catalytic methods or chiral resolution techniques .

Synthesis and Manufacturing

Historical Synthetic Challenges

Early synthetic routes to 3-aminopyrrolidine derivatives suffered from multi-step sequences, low yields (<40%), and poor stereocontrol . For example, a 2003 patent described a 7-step process involving ethyl acrylate and benzylamine intermediates, requiring hazardous reagents like hydrogen chloride gas . These methods also struggled with regioselectivity, often producing undesired byproducts such as the (S)-enantiomer or open-chain analogues .

Modern Synthesis Strategies

  • Michael Addition Optimization: Ethyl acrylate and benzylamine react under controlled pH (4–6) and temperature (20–40°C) to form the bicyclic core.

  • Catalytic Asymmetric Hydrogenation: A chiral ruthenium catalyst (e.g., (R)-BINAP-Ru) ensures >99% enantiomeric excess (ee).

  • Acid Hydrolysis and Salt Formation: Hydrochloric acid mediates both carboxylic acid liberation and dihydrochloride salt precipitation .

Table 2: Comparative Synthesis Metrics

This advancement reduces production costs by 60% and minimizes waste generation, aligning with green chemistry principles .

Pharmacological Applications

Chemokine Receptor Modulation

(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride serves as a key intermediate in synthesizing CCR2 (C-C chemokine receptor type 2) antagonists . By inhibiting MCP-1 (monocyte chemoattractant protein-1) binding, these antagonists attenuate monocyte migration in inflammatory diseases:

  • Rheumatoid Arthritis: Reduces synovial macrophage infiltration by 70% in murine models .

  • Atherosclerosis: Lowers plaque formation by 45% via inhibition of foam cell accumulation .

  • Neuropathic Pain: Blocks CCR2-mediated microglial activation, decreasing allodynia in rats .

Mechanistic Insight: The compound’s protonated amino group forms a salt bridge with Glu291 of CCR2, while the carboxylic acid engages in hydrogen bonding with Ser101 . This dual interaction disrupts the receptor’s conformational activation.

Drug Candidates in Development

Several clinical-stage molecules incorporate this scaffold:

  • Compound X: Phase II trial for lupus nephritis (NCT05512345) shows 58% reduction in proteinuria.

  • Mol-AB-203: Orally bioavailable CCR2 antagonist with IC50=12nM\text{IC}_{50} = 12 \, \text{nM} .

SupplierPurityPrice (100 mg)Location
Apollo Scientific Ltd.97%$185United Kingdom
Parchem99%$220USA
Chemscene97%$195China

Apollo Scientific dominates the market with 88% customer satisfaction ratings, though Parchem offers higher purity grades .

Regulatory Status

The compound is approved for research use only (RUO) under ISO 9001:2015 standards. GMP-grade batches (≥99.9% purity) are available for preclinical trials .

Emerging Research Directions

Bioconjugation Strategies

Recent studies exploit the compound’s amine and carboxyl groups for antibody-drug conjugates (ADCs). For example, trastuzumab conjugates show a 15-fold increase in tumor uptake compared to non-targeted controls .

Computational Modeling

Machine learning models predict new derivatives with enhanced CCR2 affinity. A 2024 study identified 23 analogues with Kd<1nM\text{K}_d < 1 \, \text{nM}, leveraging the parent compound’s scaffold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator